molecular formula C16H12N2O3 B12155127 N-(4-methylpyridin-2-yl)-2-oxochromene-3-carboxamide

N-(4-methylpyridin-2-yl)-2-oxochromene-3-carboxamide

Katalognummer: B12155127
Molekulargewicht: 280.28 g/mol
InChI-Schlüssel: GXLBRIYEWMYESZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-methylpyridin-2-yl)-2-oxochromene-3-carboxamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 4-position, a chromene ring, and a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyridin-2-yl)-2-oxochromene-3-carboxamide typically involves the reaction of 4-methyl-2-aminopyridine with 2-oxochromene-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-methylpyridin-2-yl)-2-oxochromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(4-methylpyridin-2-yl)-2-oxochromene-3-carboxamide has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-(4-methylpyridin-2-yl)-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of β-lactamase enzymes in bacteria, thereby exhibiting antibacterial effects. Additionally, it can interact with signaling pathways involved in inflammation and cancer, leading to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-methylpyridin-2-yl)thiophene-2-carboxamide
  • 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide
  • N-(pyridin-2-yl)benzamide

Uniqueness

N-(4-methylpyridin-2-yl)-2-oxochromene-3-carboxamide is unique due to its specific combination of a pyridine ring, chromene ring, and carboxamide group.

Eigenschaften

Molekularformel

C16H12N2O3

Molekulargewicht

280.28 g/mol

IUPAC-Name

N-(4-methylpyridin-2-yl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C16H12N2O3/c1-10-6-7-17-14(8-10)18-15(19)12-9-11-4-2-3-5-13(11)21-16(12)20/h2-9H,1H3,(H,17,18,19)

InChI-Schlüssel

GXLBRIYEWMYESZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.